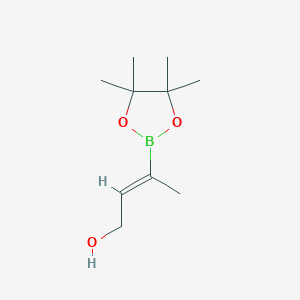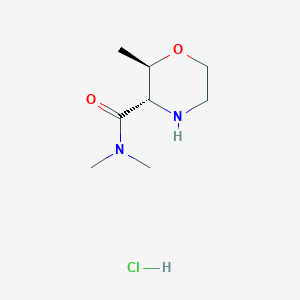
(E)-3-((1-(3-(2-chlorophenyl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-((1-(3-(2-chlorophenyl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C18H15ClN4O2 and its molecular weight is 354.79. The purity is usually 95%.
BenchChem offers high-quality (E)-3-((1-(3-(2-chlorophenyl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-((1-(3-(2-chlorophenyl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound (E)-3-((1-(3-(2-chlorophenyl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is part of a broader class of chemicals studied for their potential in various scientific applications. The synthesis and reactivity of such compounds are of particular interest. For instance, Khalifa et al. (2017) synthesized novel compounds of this class, aiming to explore their potential in various fields, including the development of pharmaceutical agents and materials with specific properties (Khalifa, Al-Omar, & Ali, 2017).
Fikry et al. (2015) detailed the synthesis and reactions of new benzimidazole derivatives, which include compounds similar to the one . The study showcased the versatility of these compounds in synthesizing a wide range of heterocyclic compounds, which can be foundational in creating new drugs or materials (Fikry, Ismail, Said, & Hafez, 2015).
Abdallah (2007) explored the synthesis and reactivity of related compounds, highlighting the potential for creating a variety of useful derivatives through chemical reactions. This work emphasizes the adaptability and potential utility of such compounds in a broad range of applications (Abdallah, 2007).
Hafez, El-Gazzar, and Zaki (2016) undertook a study to synthesize a series of novel compounds starting from a similar structure. The synthesized compounds were evaluated for their antimicrobial activity, showcasing the potential pharmaceutical applications of these chemicals (Hafez, El-Gazzar, & Zaki, 2016).
Applications in Optical and Electronic Devices
Zedan, El-Taweel, and El-Menyawy (2020) characterized the structural, optical, and diode characteristics of two pyridine derivatives. This study indicates the potential application of such compounds in electronic and optoelectronic devices, which could be beneficial in the development of new types of sensors and other electronic components (Zedan, El-Taweel, & El-Menyawy, 2020).
Propiedades
IUPAC Name |
3-[1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c19-15-4-2-1-3-13(15)5-6-17(24)23-10-7-14(12-23)25-18-16(11-20)21-8-9-22-18/h1-6,8-9,14H,7,10,12H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIODIWAGTPAASI-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3005993.png)


![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B3005998.png)
![2-Chloro-4-[3-(3-methyl-4-nitro-phenyl)-ureido]-benzenesulfonyl chloride](/img/structure/B3005999.png)
![3-Cyclopropylidene-8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3006000.png)
![(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone](/img/structure/B3006002.png)
![2-[5-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B3006003.png)



![N'-[(1E)-2-chloroethylidene]benzohydrazide](/img/structure/B3006013.png)
![3,5-dimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B3006014.png)
